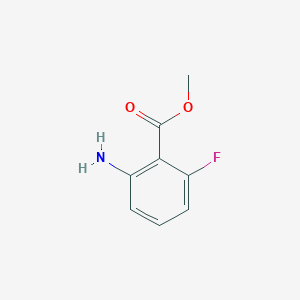

Methyl 2-amino-6-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJYAPKCOSGXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384769 | |

| Record name | methyl 2-amino-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86505-94-4 | |

| Record name | methyl 2-amino-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, Methyl 2-amino-6-fluorobenzoate stands out as a versatile intermediate. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific principles. We will explore not just the "what" but the "why" behind its utility, offering insights into how its specific structural attributes can be leveraged in the synthesis of novel therapeutics.

Core Molecular Attributes

This compound is a substituted anthranilate derivative. Its structure is characterized by a benzene ring functionalized with an amino group, a fluorine atom, and a methyl ester group. The specific ortho-para relationship of these substituents imparts distinct chemical reactivity and physical properties to the molecule.

| Property | Value | Source(s) |

| CAS Number | 86505-94-4 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [2] |

| Molecular Weight | 169.15 g/mol | |

| Appearance | Solid |

The presence of the fluorine atom at the 6-position, ortho to the amino group, is particularly noteworthy. This substitution pattern creates a unique electronic and steric environment that influences the reactivity of both the amino group and the aromatic ring.

Structural Diagram:

References

The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2-amino-6-fluorobenzoate for Advanced Research and Development

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this guide delves into the compound's structural and physicochemical properties, offers expert insights into its synthesis, and explores its strategic applications. By synthesizing technical data with field-proven principles, this document serves as an essential resource for leveraging this fluorinated intermediate in the design and synthesis of novel therapeutic agents.

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy employed to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly alter the electronic properties and conformation of a molecule, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1]

Within this context, fluorinated anthranilates serve as exceptionally versatile intermediates. This compound (CAS Number: 86505-94-4 ) is a prime example of such a scaffold. Its structure, featuring an amino group, a methyl ester, and a fluorine atom on a benzene ring, presents multiple reactive sites for elaboration into more complex heterocyclic systems. The specific ortho-fluoro, ortho-amino substitution pattern is particularly valuable for directing subsequent chemical transformations and influencing intramolecular interactions that can pre-organize the molecule for optimal target binding. This guide provides the core technical knowledge required to effectively utilize this high-value compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent experimental work. The defining characteristics of this compound are summarized below.

Chemical Structure

The molecular structure consists of a benzoic acid methyl ester with an amino group at position 2 and a fluorine atom at position 6.

Caption: Chemical structure of this compound.

Core Properties

All quantitative data and identifiers for this compound are consolidated in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 86505-94-4 | |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.15 g/mol | (Calculated) |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Fluoroanthranilic acid methyl ester | - |

| Physical Form | Solid | - |

Synthesis Protocol and Mechanistic Considerations

The reliable synthesis of this compound is critical for its application in multi-step drug development campaigns. The most direct and industrially scalable approach is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-6-fluorobenzoic acid.

Principle of Fischer Esterification

This protocol is grounded in the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-amino-6-fluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. The use of excess methanol is crucial as it drives the equilibrium towards the product side, ensuring a high conversion rate.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

Materials:

-

2-Amino-6-fluorobenzoic acid (CAS: 434-76-4)[4]

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-fluorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid). Cool the mixture in an ice-water bath to 0 °C.

-

Catalyst Addition: While stirring vigorously, add the acid catalyst dropwise. For thionyl chloride (1.2 equivalents), add slowly to control the evolution of HCl and SO₂ gas. For sulfuric acid, add 0.1-0.2 equivalents.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is not an end product but a critical starting point for creating complex molecular architectures. Its utility stems from the strategic placement of its functional groups.

-

Precursor for Heterocycles: The ortho-amino ester functionality is a classic precursor for constructing fused heterocyclic systems like quinazolines, quinolones, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

-

Modulation of Physicochemical Properties: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect. This can lower the pKa of the adjacent amino group, modulating its basicity and hydrogen bonding capabilities, which is critical for optimizing drug-receptor interactions.

-

Blocking Metabolic Sites: A fluorine atom can block sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Amide Coupling and Further Functionalization: The amino group serves as a handle for amide bond formation, allowing for the extension of the molecule and exploration of the surrounding chemical space. The ester can be hydrolyzed back to the carboxylic acid for different coupling strategies or reduced to an alcohol. This versatility makes it a highly valuable intermediate in combinatorial chemistry and lead optimization campaigns.[5]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the established principles of medicinal chemistry. Its well-defined structure, reliable synthesis, and the versatile reactivity of its functional groups make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthesis, as detailed in this guide, empowers scientists to accelerate the discovery of novel therapeutics by efficiently constructing complex and potent bioactive molecules.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8FNO2 | CID 2818492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

The 2-Amino-6-Fluorobenzoate Scaffold: A Cornerstone for Modulators of Key Pathological Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 2-amino-6-fluorobenzoate is a pivotal chemical intermediate, recognized for its role in the synthesis of a new generation of targeted therapeutics. While the molecule itself is primarily a synthon, its core structure—the 2-amino-6-fluorobenzoic acid scaffold—is fundamental to the pharmacological activity of the complex molecules derived from it. This technical guide deviates from a singular focus on the intermediate. Instead, it delves into the well-elucidated mechanisms of action of key drugs synthesized from this scaffold. By analyzing how these derivatives function at a molecular level, we illuminate the profound therapeutic potential embedded within the 2-amino-6-fluorobenzoate core. This paper will explore the scaffold's contributions to oncogenic signaling inhibition and the modulation of glutamatergic neurotransmission, providing a comprehensive mechanistic overview for researchers and drug development professionals.

Part 1: The 2-Amino-6-Fluorobenzoate Core: Physicochemical Properties and Synthetic Versatility

The therapeutic promise of molecules derived from this compound stems from the inherent chemical properties of its core structure. This scaffold is a specialized form of anthranilic acid, an aromatic amino acid that serves as a versatile building block for a multitude of heterocyclic compounds and other complex organic molecules.[1][2][3]

The strategic placement of its functional groups is key to its utility:

-

Amino Group (-NH2): Provides a nucleophilic site essential for forming amide bonds or participating in cyclization reactions to build complex heterocyclic systems.

-

Carboxylic Acid Group (-COOH, as a methyl ester): Acts as an anchor point for further chemical modification and influences the molecule's polarity and solubility. The ester form is often used as a protecting group or a reactive handle in multi-step syntheses.

-

Fluorine Atom (-F): The substitution of hydrogen with fluorine at the 6-position is a critical design choice in modern medicinal chemistry. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, which can modulate the acidity of the amino group and the binding affinity of the final molecule to its biological target.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of the drug candidate.[3]

This unique combination of features makes the 2-amino-6-fluorobenzoate scaffold an attractive starting point for developing molecules with improved pharmacological profiles, including enhanced metabolic stability, better cellular uptake, and finely-tuned binding affinities.[3] It is a prime example of a "keystone synthon" that enables the creation of high-value, biologically active compounds.[3]

Part 2: Mechanism of Action Analysis of Key Therapeutic Classes

The true value of the 2-amino-6-fluorobenzoate scaffold is demonstrated by the mechanisms of the drugs it helps create. Below, we analyze two distinct and highly significant examples.

Section 2.1: Inhibition of Oncogenic Signaling - The Case of Dabrafenib (BRAF Kinase Inhibitor)

Methyl 3-amino-2-fluorobenzoate, an isomer of the topic compound, is a crucial intermediate in the synthesis of Dabrafenib, a potent therapy for cancers harboring a specific genetic mutation.[4]

The Target: The Aberrant MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway) is a critical cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, particularly melanoma, a specific point mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[6][7] This rogue protein continuously signals down the pathway, leading to uncontrolled cell growth and tumor progression.[5]

Mechanism of Dabrafenib

Dabrafenib functions as an ATP-competitive inhibitor, specifically targeting the mutated BRAF V600 kinase.[8][9] It binds to the ATP-binding site of the mutant BRAF protein, preventing the phosphorylation and activation of its downstream target, MEK.[6] This action effectively halts the aberrant signaling cascade, leading to a decrease in ERK phosphorylation.[9] The ultimate result is cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[9]

Table 1: Potency of Dabrafenib against BRAF Kinase

| Target Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |

| BRAF V600E Mutated Cells | ~200 nM | [9] |

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF [label="Mutant BRAF\n(V600E)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Uncontrolled Cell\nProliferation & Survival", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Dabrafenib [label="Dabrafenib", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges RTK -> RAS [label="Activates"]; RAS -> BRAF [label="Activates"]; BRAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Proliferation [label="Promotes"];

// Inhibition Dabrafenib -> BRAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0, label=" Inhibits"]; }

Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK pathway.

Section 2.2: Modulation of Glutamatergic Neurotransmission - mGluR2/3 Agonism

Derivatives of 2-amino-6-fluorobenzoic acid have been developed as potent and selective agonists for the Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[10] These receptors are critical for fine-tuning neurotransmission in the central nervous system.

The Target: Presynaptic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the brain. Its precise regulation is vital for normal brain function, and imbalances are implicated in numerous neurological and psychiatric disorders.[11] The mGluR2 and mGluR3 receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic nerve terminals.[10][11] They function as autoreceptors; when activated by glutamate in the synaptic cleft, they initiate a negative feedback loop that reduces further glutamate release.[12]

Mechanism of mGluR2/3 Agonists

An agonist derived from the aminobenzoic acid scaffold binds to and activates the mGluR2/3 receptor.[13] This activation triggers the associated inhibitory G-protein (Gi/o). The Gi/o protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP signaling ultimately results in the inhibition of voltage-gated calcium channels and a direct interference with the vesicular release machinery, thereby dampening the release of glutamate from the presynaptic terminal.[11][12]

By reducing excessive excitatory signaling, mGluR2/3 agonists can help restore the balance of neurotransmission, which is a promising therapeutic strategy for conditions like schizophrenia and anxiety.[10][11]

// Invisible edges for alignment edge [style=invis]; ActionPotential -> Vesicle; Vesicle -> mGluR2; mGluR2 -> AC; AC -> cAMP; }

Caption: mGluR2 agonists reduce presynaptic glutamate release via Gi/o signaling.

Part 3: Broader Pharmacological Potential of the Anthranilic Acid Scaffold

The versatility of the anthranilic acid core, including its fluorinated derivatives, extends beyond the two mechanisms detailed above. The scaffold is a well-established pharmacophore in its own right, giving rise to a wide array of bioactive compounds. Reported activities include:

-

Anti-inflammatory Agents: N-phenylanthranilic acid derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1][2]

-

Antimicrobial Agents: Various derivatives have been explored for their antibacterial and antifungal properties, with some showing promise against Mycobacterium tuberculosis.[14][15]

-

Antiandrogenic Activity: Certain anthranilic acid esters have been shown to inhibit the androgen-dependent transactivation of the androgen receptor, suggesting potential applications in prostate cancer therapy.[16]

This broad bioactivity underscores the privileged nature of the anthranilic acid scaffold in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2]

Part 4: Hypothetical Mechanism & Future Directions for this compound

While this compound is primarily a synthetic building block, it is plausible that the molecule itself possesses some degree of biological activity, albeit likely weak compared to its optimized derivatives.

Hypothetical Interactions:

Based on its structure, the molecule could potentially act as a fragment-like ligand for the binding sites of kinases or GPCRs. The amino and ester groups can serve as hydrogen bond donors and acceptors, respectively. The fluorinated phenyl ring could engage in hydrophobic or π-stacking interactions. It is conceivable that it could act as a very low-affinity ligand for targets like BRAF or mGluR2, forming the foundational interactions upon which the more complex, high-affinity drugs are built.

Proposed Experimental Workflow:

To investigate the direct biological activity of this compound, a systematic screening approach is warranted.

Step-by-Step Protocol:

-

High-Throughput Screening (HTS):

-

Objective: To identify potential biological targets.

-

Method: Screen the compound against a broad panel of targets, including kinases, GPCRs, and nuclear receptors, using commercially available assay platforms. Monitor for any significant "hits," even those with low potency.

-

-

Fragment-Based Screening:

-

Objective: To detect weak binding interactions.

-

Method: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or ligand-observed NMR spectroscopy to detect direct binding of the compound to purified target proteins identified in the HTS.[14]

-

-

Cell-Based Assays:

-

Objective: To assess functional activity in a cellular context.

-

Method: For any confirmed binding targets, develop relevant cell-based assays. For example, if binding to a kinase is confirmed, perform a cellular assay to measure the phosphorylation of its downstream substrate.

-

-

Analog Synthesis and SAR:

-

Objective: To validate the initial hit and understand structure-activity relationships (SAR).

-

Method: If reproducible activity is found, synthesize a small library of simple analogs (e.g., varying the ester, modifying the amino group, changing the fluorine position) to determine which parts of the molecule are crucial for the observed effect.

-

// Nodes Compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; HTS [label="High-Throughput Screening\n(Kinase, GPCR Panels)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Ident [label="Potential 'Hits' Identified", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Validation\n(SPR, TSA, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Conf [label="Direct Binding Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-Based Functional Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity_Conf [label="Functional Activity Confirmed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Analog Synthesis & SAR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Compound -> HTS; HTS -> Hit_Ident; Hit_Ident -> Biophysical [label="Yes"]; Hit_Ident -> No_Activity [label="No"]; Biophysical -> Binding_Conf; Binding_Conf -> Cell_Assay [label="Yes"]; Binding_Conf -> No_Binding [label="No"]; Cell_Assay -> Activity_Conf; Activity_Conf -> SAR [label="Yes"]; Activity_Conf -> No_Function [label="No"];

// Null end nodes node [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; No_Activity [label="No Hits"]; No_Binding [label="No Binding"]; No_Function [label="No Function"]; }

Caption: Proposed workflow to screen for direct biological activity.

Conclusion

This compound represents a cornerstone of modern medicinal chemistry. While its primary role is that of a synthetic intermediate, the inherent properties of its chemical scaffold are directly responsible for enabling potent and highly specific mechanisms of action in the final drug products. By serving as the foundation for BRAF kinase inhibitors like Dabrafenib and for modulators of the glutamatergic system, the 2-amino-6-fluorobenzoate core has proven its value in targeting distinct and critical pathological pathways. Understanding the detailed mechanisms of these end-products provides invaluable insight for researchers, highlighting the therapeutic potential that can be unlocked from this versatile and powerful chemical building block.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. medschool.co [medschool.co]

- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 7. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 12. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Methyl 2-amino-6-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anthranilates in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, fluorinated anthranilic acids and their derivatives have emerged as exceptionally valuable building blocks.[2][3]

This guide provides an in-depth technical overview of Methyl 2-amino-6-fluorobenzoate , a key ester derivative of 2-amino-6-fluorobenzoic acid. While specific experimental data for this particular ester is not widely published, this document will synthesize available information from its parent acid and analogous compounds to provide a robust working profile for the research scientist. We will explore its core molecular characteristics, a reliable synthetic pathway, its predicted spectroscopic signature, and its strategic application as a synthon for developing complex, high-value pharmaceutical agents.[2]

Core Molecular Profile and Identifiers

Precise identification is the foundation of reproducible science. This compound is defined by a unique set of identifiers that distinguish it from its isomers, which may possess significantly different chemical and biological properties.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 86505-94-4 | |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.16 g/mol | [4] |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1F)N | [5] |

| InChI Key | VKJYAPKCOSGXAD-UHFFFAOYSA-N | [5] |

Physicochemical Characteristics: A Comparative Analysis

| Property | This compound | 2-Amino-6-fluorobenzoic acid (Parent Acid) |

| Physical Form | Predicted: Solid (at RT) | White to yellow crystalline powder |

| Melting Point | Data not available | 167-169 °C[6] |

| Boiling Point | Data not available | Data not available |

| Solubility | Predicted: Soluble in methanol, ethyl acetate, DMSO | Data not available |

Synthesis and Derivatization: From Acid to Ester

The most direct and reliable route to this compound is the acid-catalyzed esterification of its parent, 2-amino-6-fluorobenzoic acid. The use of thionyl chloride (SOCl₂) in methanol is a standard and highly effective method for this transformation.[7] This approach avoids the equilibrium limitations of Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly reacts with methanol.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Rationale: This protocol is chosen for its high efficiency and typically clean conversion, minimizing the need for extensive purification. Thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride in situ. The HCl generated protonates the methanol, but the primary reaction is the nucleophilic attack of methanol on the acyl chloride. The byproducts (SO₂ and HCl) are volatile gases, which helps drive the reaction to completion.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension over 30 minutes. Ensure the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure.

-

Neutralization: Re-dissolve the residue in ethyl acetate. Slowly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Caution: CO₂ evolution will occur.

-

Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Esterification of 2-amino-6-fluorobenzoic acid.

Spectroscopic Elucidation: A Predicted Profile

While a dedicated experimental spectrum for this compound is not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This predicted profile is invaluable for confirming the identity of the synthesized product. Spectral data for the parent acid provides a useful reference.[8][9]

¹H NMR Spectroscopy

-

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 5.0-6.0 ppm, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

-

The proton at C5, para to the fluorine, will likely be a triplet of doublets (td).

-

The protons at C3 and C4 will be complex multiplets, likely in the range of δ 6.5-7.5 ppm. The ortho-coupling to fluorine (³JHF) is typically in the range of 8-10 Hz.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected around δ 165-168 ppm.

-

Methyl Carbon (-OCH₃): Expected around δ 51-53 ppm.

-

Aromatic Carbons: Six distinct signals are expected.

-

C-F (C6): A large doublet with a ¹JCF coupling constant of approximately 240-250 Hz. This will be the most downfield aromatic carbon.

-

C-NH₂ (C2): The chemical shift will be significantly influenced by the amino group.

-

The remaining four aromatic carbons will show smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Two characteristic sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[10]

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl is expected around 1710-1730 cm⁻¹.

-

C-F Stretching: A strong band is expected in the fingerprint region, typically around 1200-1300 cm⁻¹.

Protocol for Spectroscopic Data Acquisition

A standard protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.[11]

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Ensure the spectral width covers 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. A spectral width of 0-220 ppm is standard. Due to the low natural abundance of ¹³C, a greater number of scans and a relaxation delay (e.g., 2 seconds) will be necessary.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and assign the chemical shifts relative to TMS.

Reactivity and Application in Medicinal Chemistry

This compound is a trifunctional synthon, with its reactivity dominated by the nucleophilic amino group, the electrophilic ester, and the fluorinated aromatic ring.

-

Amino Group: The primary amine is a potent nucleophile and can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles, a common motif in pharmaceuticals.

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to an amide via aminolysis. This functional handle is crucial for peptide couplings or introducing further diversity.

-

Fluorinated Ring: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire ring. This substitution can block metabolic oxidation at that position, a key strategy for enhancing the pharmacokinetic profile of a drug candidate.

The parent compound, 2-amino-6-fluorobenzoic acid, and its derivatives are utilized as key intermediates in the synthesis of novel benzamides with potent neuroleptic activity and as precursors for potential atypical antipsychotic agents.[12] The specific substitution pattern of this compound makes it a valuable intermediate for building complex molecules where precise control over substitution is required.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, prudent laboratory practice dictates handling it with the precautions appropriate for its parent acid and related isomers.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[13][15]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Always consult the most current SDS for related compounds and perform a thorough risk assessment before commencing any experimental work.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Amino-6-fluorobenzoic acid 98 434-76-4 [sigmaaldrich.com]

- 7. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR [m.chemicalbook.com]

- 9. 2-Amino-6-fluorobenzoic acid(434-76-4) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Amino-6-fluorobenzoic acid, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-amino-6-fluorobenzoate

Abstract

Methyl 2-amino-6-fluorobenzoate is a strategically important synthetic intermediate in the pharmaceutical and chemical industries. Its value stems from the unique interplay of its three core functional groups: a nucleophilic amino group, a hydrolyzable methyl ester, and an aromatic ring activated by a fluorine atom. This guide provides a comprehensive analysis of the compound's reactivity and stability profile, grounded in established chemical principles and contemporary research. We delve into the specific reactions at each functional site, paying special attention to the nuanced behavior of the fluorine substituent in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this document outlines the compound's stability under various conditions—chemical, thermal, and photochemical—and provides field-proven protocols for its storage and handling. This whitepaper is intended for researchers, process chemists, and drug development professionals who utilize this versatile building block in their synthetic campaigns.

Introduction: A Versatile Fluorinated Synthon

In modern chemical synthesis, particularly within medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance pharmacological profiles. Fluorine can improve metabolic stability, increase lipophilicity, and modulate the binding affinity of drug candidates.[1] this compound (and its parent acid) serves as a pivotal synthon, providing a scaffold that is readily elaborated into more complex, high-value compounds.[2] Its utility has been demonstrated in the development of novel anti-inflammatory agents, antimicrobial compounds, and other biologically active molecules.[2]

The reactivity of this molecule is not defined by a single functional group but by the collective electronic and steric effects of the ortho-disposed amino, fluoro, and methyl ester moieties. Understanding this intricate relationship is paramount for designing successful synthetic routes, predicting side reactions, and ensuring the long-term stability of the material. This guide aims to provide that understanding, moving beyond a simple datasheet to explain the causality behind the compound's chemical behavior.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by a benzene ring substituted with an amino group at C2, a fluorine atom at C6, and a methoxycarbonyl group at C1.

The key structural features influencing its reactivity are:

-

Amino Group (-NH₂): A primary aromatic amine, it acts as a potent nucleophile and a moderately activating, ortho-para directing group in electrophilic substitutions.

-

Fluoro Group (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack but is crucial for activating it toward nucleophilic attack.

-

Methyl Ester (-COOCH₃): An electron-withdrawing group that deactivates the ring towards electrophilic substitution. It is susceptible to nucleophilic acyl substitution, primarily hydrolysis. The ortho-positioning of the amino and fluoro groups provides significant steric hindrance around this site.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 86505-94-4 | [3] |

| Molecular Formula | C₈H₈FNO₂ | [4] |

| Molecular Weight | 169.15 g/mol | [5] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 167-169 °C (for parent acid) | [2] |

Comprehensive Reactivity Profile

The molecule's functionality allows for selective transformations at three distinct sites. The choice of reagents and reaction conditions determines the outcome.

Caption: Overview of reactive sites and corresponding reaction classes.

3.1 Reactions at the Amino Group

The primary amine is a strong nucleophile and readily participates in standard amine chemistry.

-

N-Acylation and N-Alkylation: The amino group can be easily acylated using acid chlorides or anhydrides and alkylated with alkyl halides. These reactions are fundamental for protecting the amine or for building more complex molecular architectures.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions. A patent describing the diazotization of a structurally similar compound highlights this pathway's utility.[6]

3.2 Reactions on the Aromatic Ring: The Role of Fluorine

The fluorine atom at C6 dictates the primary reactivity of the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .

This is counterintuitive to electrophilic aromatic substitution typically seen with benzene derivatives. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

Caption: The Addition-Elimination mechanism of SNAr.

Causality and Field Insights:

-

Leaving Group Ability: In SNAr reactions, the typical halide leaving group trend is reversed: F > Cl > Br > I.[8] This is because the rate-determining step is the initial attack by the nucleophile. Fluorine's intense electronegativity makes the attached carbon highly electrophilic and thus more susceptible to attack, stabilizing the transition state leading to the Meisenheimer complex.[8][9]

-

Electronic Effects: For SNAr to be efficient, the aromatic ring must be electron-deficient, typically requiring strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[7] In this compound, the amino group is electron-donating, which is unfavorable for SNAr. However, the ester group and the fluorine's own inductive effect partially counteract this. Therefore, forcing conditions or highly potent nucleophiles, such as organolithium or Grignard reagents, may be required to displace the fluorine.[10]

3.3 Reactions at the Methyl Ester Group

The ester functionality is primarily susceptible to hydrolysis.

-

Base-Mediated Hydrolysis (Saponification): This is typically an irreversible process where a hydroxide ion attacks the carbonyl carbon. However, the ortho-amino and, particularly, the ortho-fluoro groups create significant steric hindrance. This hindrance can dramatically slow the rate of hydrolysis compared to unhindered benzoates. In extremely hindered cases, such as with methyl 2,4,6-trimethylbenzoate, the reaction can be forced to proceed through an unusual SN2 attack on the methyl group (BAl2 mechanism) rather than the standard attack at the acyl carbon (BAc2 mechanism).[11] While less likely to be the exclusive pathway here, this principle underscores the reduced reactivity of the ester due to its steric environment.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. It also suffers from the steric hindrance mentioned above.

Stability and Degradation Profile

Proper storage and handling are critical to maintain the integrity of this compound.

4.1 Chemical Stability and Incompatibilities

The compound is generally stable under neutral, anhydrous conditions at ambient temperature.[12] However, its functional groups make it incompatible with certain classes of reagents.

-

Strong Oxidizing Agents: The amino group can be oxidized.[12]

-

Strong Bases: Can induce hydrolysis of the ester group.[12]

-

Strong Acids, Acid Chlorides, Acid Anhydrides: Will react with the nucleophilic amino group.[13]

4.2 Thermal and Photostability

-

Photostability: The influence of fluorination on photostability is complex. On one hand, introducing electron-withdrawing fluorine atoms can lower the HOMO and LUMO energy levels of the aromatic core, which can lead to a more stable excited state and improved photostability.[15][16] On the other hand, studies on various fluorinated pharmaceuticals have shown that aryl-fluorine bonds can undergo photolytic cleavage, leading to defluorination and the formation of degradation products.[17][18] Therefore, it is prudent to protect the compound from prolonged exposure to UV or high-intensity light.

4.3 Recommended Storage and Handling Workflow

Based on the compound's reactivity and stability, the following workflow is recommended for its storage and handling.

Caption: Recommended workflow for storage and handling.

Exemplary Experimental Protocol: N-Acetylation

This protocol describes a standard procedure for the N-acetylation of this compound, a common reaction to protect the amino group or synthesize an amide derivative.

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

Acetyl Chloride or Acetic Anhydride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Methodology:

-

Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 - 1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution via an addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, Methyl 2-(acetylamino)-6-fluorobenzoate, can be purified by recrystallization or column chromatography on silica gel if necessary.

Conclusion

This compound is a compound of significant synthetic potential, characterized by a well-defined yet nuanced reactivity profile. The nucleophilic amino group and hydrolyzable ester offer classical handles for molecular elaboration, while the fluorine atom activates the aromatic ring for nucleophilic substitution—a key transformation for this class of molecules. However, steric hindrance from the ortho substituents moderates the reactivity of the ester and must be considered during reaction design. The compound's stability profile necessitates storage in a cool, dry, dark, and inert environment, with careful avoidance of strong acids, bases, and oxidizing agents. By understanding and leveraging these distinct chemical properties, researchers can effectively utilize this valuable building block to advance innovations in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C8H8FNO2 | CID 2818492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-amino-4-fluorobenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

- 15. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility Assessment of Methyl 2-amino-6-fluorobenzoate for Pharmaceutical Research

This guide provides an in-depth framework for characterizing the solubility of Methyl 2-amino-6-fluorobenzoate, a critical parameter for its potential development as a pharmaceutical intermediate or active ingredient. Recognizing that solubility is a cornerstone of a compound's druggability—influencing everything from bioavailability to formulation—this document offers both the theoretical underpinnings and practical methodologies for its rigorous assessment. While specific quantitative solubility data for this compound is not publicly available, this guide will equip researchers with the expertise to generate this crucial data in a reliable and reproducible manner.

The Imperative of Solubility in Drug Development

The solubility of a compound dictates its ability to dissolve in a solvent to form a homogeneous solution. In the pharmaceutical context, aqueous solubility is paramount as it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.[1][2] A compound with poor aqueous solubility is likely to exhibit low bioavailability, leading to suboptimal therapeutic efficacy and increased variability between patients.[3] Therefore, a thorough understanding of a compound's solubility in various media is essential from the earliest stages of drug discovery and development.[1][3]

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior. For this compound (CAS No: 86505-94-4), the following parameters are key to its characterization.[4] While some data for the exact molecule is sparse, properties of the parent acid, 2-Amino-6-fluorobenzoic acid, and other isomers can provide valuable insights.

| Property | Value (or for related compounds) | Significance in Solubility Assessment |

| Molecular Formula | C₈H₈FNO₂ | Provides the elemental composition. |

| Molecular Weight | 169.15 g/mol | Influences diffusion and dissolution rates. |

| Melting Point | For 2-Amino-6-fluorobenzoic acid: 167-169 °C[5] | A high melting point can correlate with lower solubility due to strong crystal lattice energy. |

| pKa | Not available. For an aminobenzoic acid, both an acidic (carboxylic acid) and a basic (amino) pKa would be expected. | The ionization state of the molecule at a given pH dramatically affects its aqueous solubility.[6] |

| LogP (Predicted) | Not available. Isomers suggest a LogP in the range of 1-2. | Indicates the lipophilicity of the compound. A higher LogP generally corresponds to lower aqueous solubility. |

| Appearance | Solid (based on related compounds) | The physical form is important for handling during solubility experiments. |

Thermodynamic Solubility Determination: The Shake-Flask Method (ICH Guideline)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][7] This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature, where the solution is in equilibrium with the solid drug.[6]

Rationale Behind the Shake-Flask Method

The core principle of this method is to allow a surplus of the solid compound to reach equilibrium with the solvent over a defined period. This ensures that the solvent is fully saturated with the solute. By measuring the concentration of the solute in the liquid phase, we obtain the thermodynamic solubility. The extended incubation time (typically 24-72 hours) allows for the dissolution of the solid and the establishment of a stable equilibrium.[6]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.[3]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

Visualization of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method with UV detection is typically suitable for aromatic compounds like this compound.

Typical HPLC Parameters:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at a wavelength of maximum absorbance for the compound.

A calibration curve must be constructed using standards of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

For a more rapid, high-throughput screening approach, UV-Vis spectroscopy can be employed. This method is simpler but may be less specific than HPLC. A calibration curve is generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

Interpreting and Reporting Solubility Data

Solubility should be reported in standard units such as mg/mL or µg/mL. It is crucial to specify the solvent system (including pH for aqueous buffers) and the temperature at which the measurement was conducted. When investigating pH-dependent solubility, a profile of solubility versus pH should be generated, which is invaluable for predicting the compound's behavior in the gastrointestinal tract.

Logical Framework for Solubility Assessment

The decision-making process for solubility assessment follows a logical progression from initial screening to in-depth characterization.

Caption: Logical progression for assessing compound solubility.

Conclusion

While direct solubility data for this compound is not readily found in the literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocols for the shake-flask method and employing validated analytical techniques, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing a compound through the drug development pipeline. This systematic approach ensures that decisions regarding lead optimization and formulation are based on a solid understanding of the compound's fundamental physicochemical properties.

References

- 1. rheolution.com [rheolution.com]

- 2. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-アミノ-6-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Material Safety of Methyl 2-amino-6-fluorobenzoate for Research Professionals

This guide provides an in-depth analysis of the material safety profile for Methyl 2-amino-6-fluorobenzoate (CAS No. 86505-94-4), a key building block in contemporary pharmaceutical and chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety protocols. By understanding the "why," scientific teams can foster a more robust and intuitive culture of safety.

It is critical to note that comprehensive toxicological and ecological data for this specific isomer are not extensively published. Therefore, this guide synthesizes information from its structural analogs, such as other aminofluorobenzoic acid derivatives, to establish a conservative and proactive safety framework.[1][2][3] All handling and emergency procedures should be based on the assumption that this compound presents hazards similar to its closely related chemical cousins.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester containing both an amine and a fluorine substituent on the benzene ring. These functional groups are crucial to its utility in synthesis but also dictate its potential reactivity and physiological effects. The fluorine atom can enhance metabolic stability and binding affinity in target molecules, while the aromatic amine group is a common pharmacophore that also requires careful handling due to potential toxicity.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 2-Amino-6-fluorobenzoic acid methyl ester | - |

| CAS Number | 86505-94-4 | |

| Molecular Formula | C₈H₈FNO₂ | [4] |

| Molecular Weight | 169.15 g/mol | |

| Appearance | Solid (form may vary) |

Hazard Identification and Risk Profile

Based on data from structurally related compounds, this compound should be handled as a hazardous substance.[1][2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system, with a potential for harm if ingested.

Globally Harmonized System (GHS) Classification (Anticipated)

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[1][2][3]

GHS Label Elements

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements: H302, H315, H319, H335 Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501.[1][2][3]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a rapid overview for emergency responders. While a specific rating for this compound is not available, the rating for the related isomer Methyl 3-amino-2-fluorobenzoate is provided here as a crucial reference point.[2]

Caption: NFPA 704 rating for a related isomer, Methyl 3-amino-2-fluorobenzoate.[2]

-

Health (Blue = 3): Short exposure could cause serious temporary or residual injury. This underscores the need for robust PPE and immediate first aid upon exposure.[2]

-

Flammability (Red = 1): Must be preheated before ignition can occur. While not highly flammable, sources of ignition should still be managed.[2]

-

Instability/Reactivity (Yellow = 0): Normally stable, even under fire conditions, and not reactive with water. This indicates a low risk of hazardous polymerization or decomposition under standard lab conditions.[2]

-

Special Hazards (White): No special hazards noted.

Proactive Exposure Control and Personal Protection

A multi-layered approach to safety, prioritizing the elimination or reduction of hazards at their source, is essential. This is best represented by the Hierarchy of Controls model.

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

-

Engineering Controls: The primary line of defense.

-

Fume Hood: All weighing, transferring, and reaction work must be conducted inside a certified chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation and the risk of inhaling fine dust particles.[3][5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.

-

Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[2][3]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before work begins.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[7]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: If engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7]

-

Safe Handling, Storage, and Incompatibility

Meticulous handling and storage practices are fundamental to preventing exposure and ensuring chemical stability.

Step-by-Step Handling Protocol

-

Preparation: Verify the fume hood is operational. Ensure a chemical spill kit is accessible. Designate a specific area within the hood for the handling procedure.

-

PPE: Don all required PPE (goggles, face shield, gloves, lab coat) before handling the primary container.

-

Dispensing: Handle as a solid to avoid generating dust. Use spatulas to carefully transfer the material. If the material is a fine powder, techniques such as gentle scooping rather than pouring should be employed.

-

Reaction Setup: Keep all containers tightly sealed when not in use. If heating, use a controlled heating mantle and ensure the apparatus is properly vented.

-

Post-Handling: Thoroughly decontaminate the work area, including spatulas and any other equipment. Wash hands thoroughly with soap and water after removing gloves.[1][3]

Storage Protocol

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5] Some related compounds recommend storage in a freezer under an inert atmosphere to maximize long-term stability.[8][9]

-

Location: Store locked up in a designated area for hazardous chemicals, away from incompatible materials.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][3] These materials can react exothermically or degrade the compound, potentially creating hazardous byproducts.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][3][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Accidental Release and Spill Protocol

A systematic response to a spill is critical to ensure personnel safety and prevent environmental contamination.

Caption: A workflow for responding to a laboratory spill of this compound.

Toxicological and Ecological Profile

Toxicological Information Specific acute and chronic toxicity data for this compound are lacking. The toxicological properties have not been fully investigated.[3][7] However, the presence of the aromatic amine functional group suggests that the potential for systemic effects and sensitization should not be discounted. All handling should proceed with the assumption that the compound is toxic.

Ecological Information No specific ecotoxicity data is available.[3][6] As a standard precautionary measure, the compound should not be allowed to enter drains, soil, or waterways to prevent potential environmental harm.[1][3] All waste must be collected and disposed of according to regulations.

Disposal Considerations

This material and its container must be disposed of as hazardous waste.

-

Method: Disposal should be carried out by a licensed professional waste disposal service.[1][7] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5][7]

-

Regulations: Users must comply with all local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this chemical in standard laboratory trash or down the sewer.[5][6]

-

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of as solid waste.[5][6]

References

- 1. aksci.com [aksci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H8FNO2 | CID 2818492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. capotchem.com [capotchem.com]

- 8. organicintermediate.com [organicintermediate.com]

- 9. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 2-amino-6-fluorobenzoate in Modern Organic Synthesis

Abstract

Methyl 2-amino-6-fluorobenzoate is a versatile and highly valuable building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic amine, an electrophilic ester, and a strategically placed fluorine atom, allows for a diverse array of chemical transformations. The fluorine substituent not only modulates the electronic properties and reactivity of the aromatic ring but also often imparts desirable pharmacokinetic properties in the resulting bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of heterocyclic scaffolds, kinase inhibitors, and other complex molecular architectures. We present field-proven insights into reaction mechanisms, step-by-step protocols for key transformations, and data-driven discussions to empower researchers in leveraging this intermediate to its full potential.

Introduction: A Multifunctional Building Block

This compound, with the chemical structure C₈H₈FNO₂, serves as a cornerstone intermediate for the synthesis of a multitude of complex organic molecules.[1] The strategic placement of the amino, fluoro, and methyl ester groups on the benzene ring offers a unique combination of reactivity and steric influence. The electron-withdrawing nature of the fluorine atom and the ester group deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating the amino group for nucleophilic attack. This electronic interplay is fundamental to its utility in constructing diverse molecular frameworks.

The parent compound, 2-Amino-6-fluorobenzoic acid, is a recognized precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] The ester form, this compound, provides a protected carboxylic acid functionality, allowing for selective reactions at the amino group before subsequent hydrolysis or transformation of the ester. This controlled reactivity is a key advantage in multi-step synthetic sequences.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Solid |

| CAS Number | 50649-63-3 |

Core Applications in Heterocyclic Synthesis

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. The ortho-relationship of the amino and ester groups facilitates cyclization reactions to form fused ring systems.

Synthesis of Fluorinated Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The synthesis of 6-fluoro-2-aminobenzothiazole derivatives can be achieved from precursors like this compound. While a direct conversion might involve multiple steps, the underlying principle relies on the reactivity of the aniline moiety.

A general approach involves the reaction of an appropriately substituted aminothiophenol with a cyclizing agent. Alternatively, direct thiocyanation of the aniline followed by cyclization can yield the desired benzothiazole core. The fluorine atom at the 6-position of the resulting benzothiazole can significantly enhance its biological efficacy.

Precursor to Quinolones and Acridones

The ortho-amino-ester functionality is a classic precursor for the construction of quinolone and acridone scaffolds. Through reactions like the Friedländer annulation or Conrad-Limpach synthesis, this compound can be reacted with β-ketoesters or related compounds to form the core of these important heterocyclic systems. The fluorine substituent can influence the regioselectivity of these cyclizations and the properties of the final products.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.[4][6] this compound and its derivatives are valuable intermediates in the synthesis of several kinase inhibitors.